![molecular formula C37H70N2O12 B601235 Azithromycin C CAS No. 620169-47-3](/img/structure/B601235.png)
Azithromycin C
Übersicht
Beschreibung
Azithromycin is a macrolide antibiotic that is useful for the treatment of bacterial infections . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections . It is structurally related to erythromycin .
Synthesis Analysis
Azithromycin was the target of an enantioselective synthesis. All the stereogenic quaternary carbon centers were elaborated by a desymmetrization of 2-substituted glycerols using a chiral imine/CuCl2 catalyst .
Molecular Structure Analysis
Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .
Chemical Reactions Analysis
Azithromycin is a macrolide antibiotic which inhibits bacterial protein synthesis . Spectroscopic studies of complexes suggested that the –N(CH3)2 and hydroxyl group of desosamine sugar moiety present in azithromycin has been involved in complexation .
Physical And Chemical Properties Analysis
Azithromycin has a molecular formula of C38H72N2O12 and a molecular weight of 749.0 g/mol . More detailed physical and chemical properties can be found in specific databases or literature .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Azithromycin C is a 15-membered macrolide antibiotic with a broad spectrum of antibacterial potency. It is particularly effective in treating upper and lower respiratory tract infections . The compound’s ability to combat bacterial resistance, which is a major global health hazard, is a significant area of research. Novel conjugates of azithromycin and thiosemicarbazones, known as macrozones, have shown promising activities against resistant pathogens .
Environmental Impact and Soil Adsorption
The persistence of Azithromycin C in the environment and its potential to cause health and environmental problems is a concern. Research has focused on the adsorption of this antibiotic onto different soils, revealing that soils with higher pH values have a higher adsorption capacity. This is crucial for risk assessment and controlling environmental contamination by emerging contaminants like Azithromycin C .
Immunomodulatory Effects
Azithromycin C has been studied for its immunomodulatory effects, particularly its ability to inhibit the synthesis of pro-inflammatory cytokines by immune cells. This property is significant for its potential application in treating inflammatory diseases and conditions where immune response modulation is beneficial .
Antimicrobial Synergy
The compound’s interaction with other antimicrobials is another area of interest. For instance, the effect of Azithromycin C in combination with salicylic acid on Pseudomonas aeruginosa has been explored, which could lead to new treatment strategies for infections caused by this pathogen .
Pharmacokinetics and Drug Design
Azithromycin C’s favorable pharmacokinetics makes it a model for designing new macrolide compounds. Research into its diastereomers and their biological activities can inform the development of new antibiotics with improved efficacy and reduced resistance potential .
Antiviral Research
During the COVID-19 pandemic, Azithromycin C was investigated for its antiviral properties and its role in the treatment of viral infections. While its effectiveness against SARS-CoV-2 was not conclusive, the research highlighted the need for further exploration of its antiviral applications .
Anti-Inflammatory Applications
The anti-inflammatory properties of Azithromycin C are being researched for the treatment of chronic inflammatory diseases. Its potential to reduce pulmonary inflammation and modulate immune responses offers a promising avenue for therapeutic applications .
Drug Resistance Mechanisms
Understanding how bacteria develop resistance to Azithromycin C is crucial for maintaining its efficacy. Studies focus on the mechanisms of resistance and how the compound can be modified or used in combination with other drugs to overcome these challenges .
Wirkmechanismus
- Azithromycin primarily targets bacterial ribosomes. Specifically, it binds to the 23S rRNA of the bacterial 50S ribosomal subunit .
- Its role is to inhibit bacterial protein synthesis, preventing the assembly of the 50S ribosomal subunit and disrupting the transpeptidation/translocation step of protein synthesis .
- Additionally, azithromycin inhibits quorum sensing (a communication system among bacteria) and reduces biofilm formation .
- Its high tissue penetration allows it to accumulate effectively in cells, especially phagocytes, which contributes to its antibacterial activity .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIKRKARNTWPY-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211068 | |
Record name | Azithromycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
620169-47-3 | |
Record name | Azithromycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?
A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.
Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?
A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.